molecular formula C9H10Cl2FNO B1454774 3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride CAS No. 900512-29-0

3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride

Cat. No. B1454774
CAS RN: 900512-29-0
M. Wt: 238.08 g/mol
InChI Key: FQLHSSBPQTWCAW-UHFFFAOYSA-N
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Description

“3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 900512-29-0. It has a molecular weight of 238.09 and its IUPAC name is 3-(2-chloro-4-fluorophenoxy)azetidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9ClFNO.ClH/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.09 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Azetidines and their derivatives, including those related to "3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride," have been synthesized and evaluated for their chemical properties and potential applications in medicinal chemistry. These compounds are utilized as intermediates in the synthesis of therapeutics and have shown significant antioxidant effects in vitro, comparable to ascorbic acid (Nagavolu et al., 2017).

Biological Activity

  • Research into azetidin-2-one derivatives has indicated promising antiproliferative activity against human breast cancer cell lines. These studies suggest that azetidinone-based compounds, such as those structurally related to "3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride," could serve as potential therapeutic agents for cancer treatment (Chimento et al., 2013).

Applications in Drug Discovery

  • Azetidines, including derivatives of "3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride," have been explored for their applications in drug discovery. These compounds offer access to under-explored chemical space, facilitating the synthesis of drug-like compounds through derivatization. Their synthesis and reactivity have been studied for the development of new therapeutic agents with potential applications across a range of diseases (Denis et al., 2018).

Antimicrobial Activity

  • Studies on azetidin-2-one derivatives have also highlighted their antimicrobial potential. Synthesized compounds have shown mild to moderate activity against various microorganisms, suggesting their potential use as antibiotics. This research underscores the versatility of azetidines and their derivatives in the development of new antimicrobial agents (Patel et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . For more detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-chloro-4-fluorophenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO.ClH/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLHSSBPQTWCAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-4-fluorophenoxy)azetidine hydrochloride

CAS RN

900512-29-0
Record name Azetidine, 3-(2-chloro-4-fluorophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900512-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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